molecular formula C18H12N2O B1275197 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 720696-77-5

2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1275197
CAS No.: 720696-77-5
M. Wt: 272.3 g/mol
InChI Key: KIVZLYHQDAQUKX-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science. The presence of the naphthyl group enhances its chemical properties, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with 2-naphthaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(2-Aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Comparison: 2-(naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. The naphthyl group provides additional sites for substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .

Biological Activity

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. The unique structural features of this compound, particularly the naphthyl group, enhance its chemical reactivity and biological efficacy.

Chemical Structure and Properties

The chemical formula for this compound is C16H13N3O. It features a fused bicyclic structure that contributes to its biological activity. The presence of the naphthyl moiety not only increases the compound's lipophilicity but also provides additional sites for chemical modification, making it a versatile scaffold in drug design.

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for microbial survival .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural components. Modifications to the naphthyl group or the imidazo ring can significantly alter potency and selectivity against specific biological targets. For example:

Compound ModificationBiological ActivityReference
Substitution on Naphthyl GroupEnhanced cytotoxicity
Alteration of Imidazo RingImproved antimicrobial properties

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives against breast cancer cells. The results indicated that compounds with a naphthyl substituent exhibited higher IC50 values compared to those without it, suggesting enhanced activity due to structural modifications .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of a series of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with electron-withdrawing groups on the aromatic ring showed increased antibacterial activity due to better interaction with bacterial enzymes .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways critical for cell survival and proliferation.

Properties

IUPAC Name

2-naphthalen-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c21-12-16-18(19-17-7-3-4-10-20(16)17)15-9-8-13-5-1-2-6-14(13)11-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVZLYHQDAQUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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